molecular formula C18H23N3O3 B3239323 tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate CAS No. 1420857-51-7

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3239323
CAS No.: 1420857-51-7
M. Wt: 329.4 g/mol
InChI Key: IWGRXFCCERTZHD-UHFFFAOYSA-N
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Description

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of quinoxalin-2-ol with tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The quinoxaline moiety is known to interact with various biological targets, which may contribute to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(quinoxalin-2-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-((quinoxalin-2-yl)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-((quinoxalin-2-yloxy)ethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the ether linkage between the quinoxaline and pyrrolidine moieties. This structural feature may impart distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-(quinoxalin-2-yloxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-10-6-7-13(21)12-23-16-11-19-14-8-4-5-9-15(14)20-16/h4-5,8-9,11,13H,6-7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGRXFCCERTZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201127312
Record name 1-Pyrrolidinecarboxylic acid, 2-[(2-quinoxalinyloxy)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420857-51-7
Record name 1-Pyrrolidinecarboxylic acid, 2-[(2-quinoxalinyloxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420857-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[(2-quinoxalinyloxy)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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